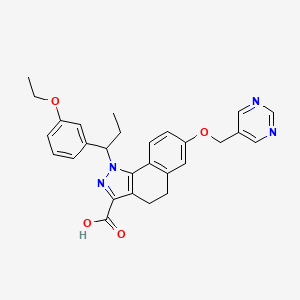

1H-Benz(g)indazole-3-carboxylic acid, 1-(1-(3-ethoxyphenyl)propyl)-4,5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ATZ 1993 is a nonpeptide compound that acts as an antagonist for endothelin receptor subtype A and endothelin receptor subtype B. It is known for its potential in research related to intimal hyperplasia, particularly after balloon denudation of the carotid artery .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ATZ 1993 involves multiple steps, including the formation of specific chemical bonds and the introduction of functional groups. The detailed synthetic route is proprietary and involves advanced organic synthesis techniques.

Industrial Production Methods: Industrial production of ATZ 1993 requires stringent control of reaction conditions to ensure high purity and yield. The process typically involves large-scale organic synthesis, purification, and quality control measures to meet research-grade standards.

Types of Reactions:

Oxidation: ATZ 1993 can undergo oxidation reactions, which may alter its chemical structure and activity.

Reduction: Reduction reactions can modify the functional groups within ATZ 1993, potentially affecting its binding affinity to endothelin receptors.

Substitution: Substitution reactions can introduce different functional groups into the ATZ 1993 molecule, potentially enhancing or diminishing its biological activity.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of ATZ 1993.

Wissenschaftliche Forschungsanwendungen

ATZ 1993 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeugverbindung verwendet, um die Interaktionen von Endothelin-Rezeptoren und Signalwege zu untersuchen.

Biologie: Untersucht die Rolle von Endothelin-Rezeptoren in verschiedenen biologischen Prozessen, einschließlich der Gefäßfunktion und Zellproliferation.

Medizin: Potenzielle therapeutische Anwendungen bei Erkrankungen, die mit einer Dysregulation des Endothelin-Rezeptors einhergehen, wie z. B. Bluthochdruck und Arteriosklerose.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf Endothelin-Rezeptoren abzielen.

5. Wirkmechanismus

ATZ 1993 entfaltet seine Wirkung durch Bindung an den Endothelin-Rezeptor-Subtyp A und den Endothelin-Rezeptor-Subtyp B, wodurch die Wirkung von Endothelin, einem starken Vasokonstriktor, blockiert wird. Diese Hemmung kann die Proliferation von glatten Gefäßmuskelzellen und die Intimalhyperplasie reduzieren, insbesondere nach Gefäßverletzungen .

Ähnliche Verbindungen:

Bosentan: Ein weiterer Endothelin-Rezeptor-Antagonist, der zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt wird.

Ambrisentan: Selektiv für den Endothelin-Rezeptor-Subtyp A, wird für ähnliche therapeutische Zwecke eingesetzt.

Vergleich: ATZ 1993 ist einzigartig in seiner dualen antagonistischen Wirkung sowohl auf den Endothelin-Rezeptor-Subtyp A als auch auf den Endothelin-Rezeptor-Subtyp B, während Verbindungen wie Ambrisentan für einen Subtyp selektiv sind. Diese duale Wirkung kann umfassendere therapeutische Vorteile bei Erkrankungen bieten, die mit einer Dysregulation des Endothelin-Rezeptors einhergehen.

Wirkmechanismus

ATZ 1993 exerts its effects by binding to endothelin receptor subtype A and endothelin receptor subtype B, thereby blocking the action of endothelin, a potent vasoconstrictor. This inhibition can reduce vascular smooth muscle cell proliferation and intimal hyperplasia, particularly after vascular injury .

Vergleich Mit ähnlichen Verbindungen

Bosentan: Another endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.

Ambrisentan: Selective for endothelin receptor subtype A, used for similar therapeutic purposes.

Comparison: ATZ 1993 is unique in its dual antagonistic action on both endothelin receptor subtype A and endothelin receptor subtype B, whereas compounds like ambrisentan are selective for one subtype. This dual action may provide broader therapeutic benefits in conditions involving endothelin receptor dysregulation.

Eigenschaften

CAS-Nummer |

219705-77-8 |

|---|---|

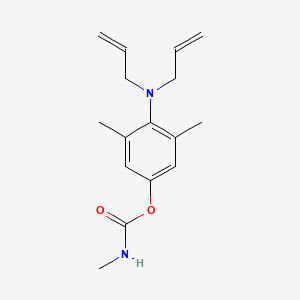

Molekularformel |

C28H28N4O4 |

Molekulargewicht |

484.5 g/mol |

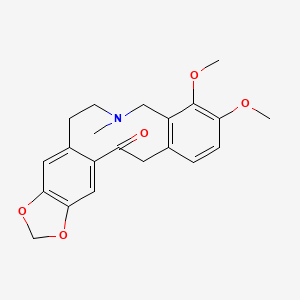

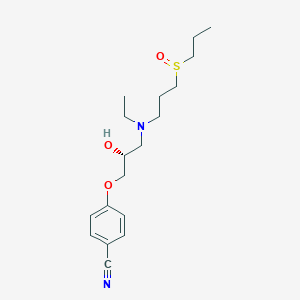

IUPAC-Name |

1-[1-(3-ethoxyphenyl)propyl]-7-(pyrimidin-5-ylmethoxy)-4,5-dihydrobenzo[g]indazole-3-carboxylic acid |

InChI |

InChI=1S/C28H28N4O4/c1-3-25(20-6-5-7-21(13-20)35-4-2)32-27-23-11-9-22(36-16-18-14-29-17-30-15-18)12-19(23)8-10-24(27)26(31-32)28(33)34/h5-7,9,11-15,17,25H,3-4,8,10,16H2,1-2H3,(H,33,34) |

InChI-Schlüssel |

GEVQMCFWDDZLMU-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC(=CC=C1)OCC)N2C3=C(CCC4=C3C=CC(=C4)OCC5=CN=CN=C5)C(=N2)C(=O)O |

Kanonische SMILES |

CCC(C1=CC(=CC=C1)OCC)N2C3=C(CCC4=C3C=CC(=C4)OCC5=CN=CN=C5)C(=N2)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3-carboxy-4,5-dihydro-1-(1-(3-ethoxyphenyl)propyl)-7-(5-pyrimidinyl)met hoxy-(1H)-benz(g)indazole ATZ 1993 ATZ-1993 ATZ1993 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.